molecular formula C18H9Cl3FN3S B2394873 (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 683258-39-1

(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2394873
CAS RN: 683258-39-1
M. Wt: 424.7
InChI Key: VITTUWCNZZUMQU-CSKARUKUSA-N
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Description

(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H9Cl3FN3S and its molecular weight is 424.7. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Structural Analysis : Acrylonitrile derivatives, including those with substituents similar to the compound , are synthesized through reactions that can yield interesting chemical properties. For example, the reduction of similar compounds with lithium aluminum hydride has been shown to afford derivatives with potential for further chemical manipulation (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005). This highlights the versatility of such compounds in synthetic organic chemistry, allowing for the development of new materials with potential applications in various fields.

Optical and Spectroscopic Characterization : The optical and spectroscopic properties of acrylonitrile derivatives are of significant interest. Studies have demonstrated that these compounds exhibit diverse photophysical behaviors due to their structural variations. For instance, research into substituted 3-phenyl-2-arylacrylonitriles has revealed insights into their molar absorption coefficients, absorbance, and fluorescence emission spectra, showcasing how substituents and structural modifications can influence electronic properties (Percino, Chapela, Pérez-Gutiérrez, Cerón, & Soriano, 2011). These findings are crucial for the development of new materials with specific optical properties for applications in sensors, organic electronics, and photonics.

Applications in Material Science

Enhanced Nonlinear Optical Limiting : Derivatives of acrylonitrile have been investigated for their potential in nonlinear optical limiting, a property that can be utilized in protecting human eyes and optical sensors from damage caused by intense light sources. Research involving thiophene dyes derived from acrylonitrile compounds has shown promising results in this domain, with specific derivatives exhibiting significant optical limiting behavior under laser excitation. This underscores the potential of acrylonitrile derivatives in optoelectronic devices and photonics (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

properties

IUPAC Name

(E)-3-(3-chloro-4-fluoroanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3FN3S/c19-11-1-3-13(14(20)5-11)17-9-26-18(25-17)10(7-23)8-24-12-2-4-16(22)15(21)6-12/h1-6,8-9,24H/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITTUWCNZZUMQU-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

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